molecular formula C8H5Cl2N3O B1488912 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 99817-29-5

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1488912
CAS No.: 99817-29-5
M. Wt: 230.05 g/mol
InChI Key: PABLAQMULABYGS-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an oxadiazole ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dichlorophenylhydrazine and 3,4-Dichlorophenol , have been used in various chemical reactions and syntheses

Mode of Action

Compounds with similar structures, such as propanil and DCMU , are known to inhibit photosynthesis by blocking the electron transport chain. This results in the reduction of the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) . It’s important to note that these are different compounds, and the mode of action of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine may vary.

Biochemical Pathways

Similar compounds like propanil and DCMU are known to affect the photosynthetic electron transport chain. This results in the inhibition of photosynthesis and CO2 fixation

Pharmacokinetics

Compounds with similar structures, such as sertraline and Dasotraline , have been studied. For instance, Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . It’s important to note that these are different compounds, and the pharmacokinetics of this compound may vary.

Result of Action

Compounds with similar structures, such as dcmu and ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER , have been studied. For instance, DCMU reduces the ability of the plant to turn light energy into chemical energy (ATP and reductant potential) . It’s important to note that these are different compounds, and the effects of this compound may vary.

Action Environment

A study on the biodegradation of the herbicide propanil and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor provides some insights . The study showed that Propanil is an unstable compound and its photodegradation in water and soil leads to the accumulation of 3,4-dichloroaniline, which is more toxic than the herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 3,4-dichlorophenylamine with appropriate reagents to form the oxadiazole ring. Common synthetic routes include:

  • Condensation Reactions: Involving the condensation of 3,4-dichlorophenylamine with formamide or other suitable reagents under controlled conditions.

  • Cyclization Reactions: Cyclization of intermediates to form the oxadiazole ring, often requiring high temperatures and specific catalysts.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain product purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can be carried out with nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Nucleophiles such as ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, often with different functional groups.

  • Substitution Products: Substituted derivatives with different substituents on the aromatic ring or oxadiazole ring.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: Employed in the manufacture of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is unique due to its specific structure and properties. Similar compounds include:

  • 3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.

  • 3,4-Dichlorophenol: A chlorinated derivative of phenol with applications in the synthesis of various chemical compounds.

  • 2,4-Dichlorophenol: Another dichlorophenol isomer used in the manufacture of herbicides.

These compounds share similarities in their dichlorophenyl groups but differ in their functional groups and applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-8(11)13-14-12-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLAQMULABYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NON=C2N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249405
Record name 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99817-29-5
Record name 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99817-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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